![molecular formula C12H7Cl2N3 B13884713 4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core structure, which is a fused ring system consisting of a pyrrole ring and a pyrimidine ring. The compound also features two chlorine atoms, one attached to the pyrimidine ring and the other to the phenyl ring. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction of 4-chloroaniline with suitable reagents can lead to the formation of the desired pyrrolo[2,3-d]pyrimidine core. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can undergo further cyclization reactions to form more complex fused ring systems
Applications De Recherche Scientifique
4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic potential, including anticancer, antiviral, and antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound features a similar fused ring system but with different substituents, leading to variations in biological activity and chemical reactivity.
Thieno[2,3-d]pyrimidine: Another related compound with a sulfur atom in the ring system, which can impart different electronic and steric properties.
Pyrido[2,3-d]pyrimidine: This compound has a nitrogen atom in the ring system, which can affect its binding affinity and selectivity for molecular targets .
Propriétés
Formule moléculaire |
C12H7Cl2N3 |
|---|---|
Poids moléculaire |
264.11 g/mol |
Nom IUPAC |
4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-3-1-2-7(6-8)11-16-10(14)9-4-5-15-12(9)17-11/h1-6H,(H,15,16,17) |
Clé InChI |
DFFSLPCUKKPKBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CN3)C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


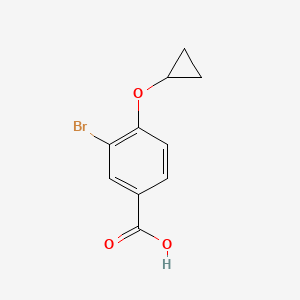
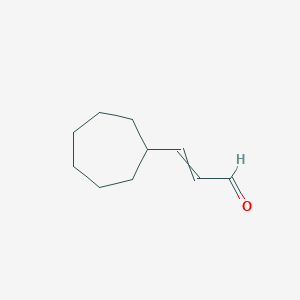
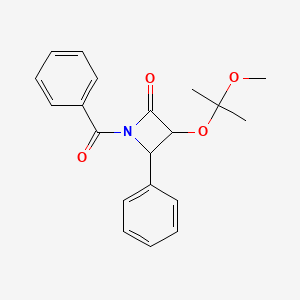
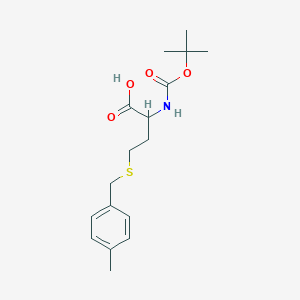
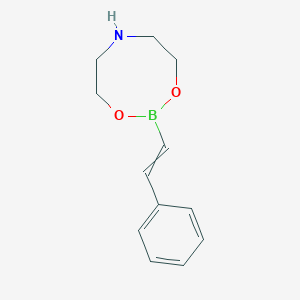
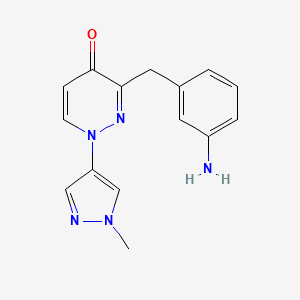
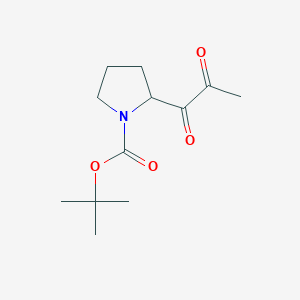
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)
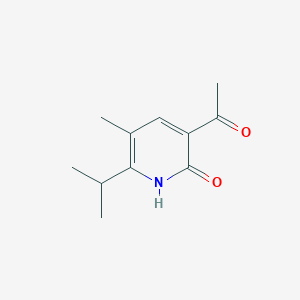

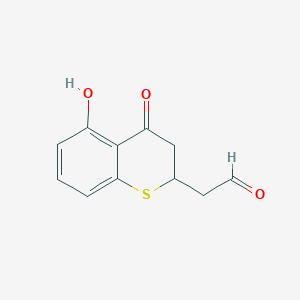
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)
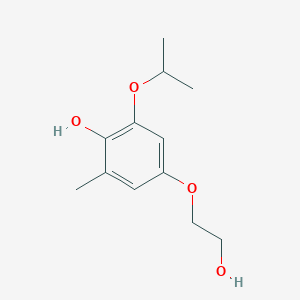
![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
